molecular formula C12H25N3O7 B1213074 Paromamine CAS No. 534-47-4

Paromamine

Cat. No.: B1213074
CAS No.: 534-47-4
M. Wt: 323.34 g/mol
InChI Key: JGSMDVGTXBPWIM-HKEUSBCWSA-N
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Description

Paromamine is an aminoglycoside that is 4alpha,6alpha-diaminocyclohexane-1beta,2alpha,3beta-triol in which the pro-R hydroxy group has been converted into its 2-amino-alpha-D-glucoside derivative. It is an aminoglycoside, a primary amino compound and a triamine. It derives from an alpha-D-glucose and a 2-deoxystreptamine. It is a conjugate base of a this compound(3+).

Scientific Research Applications

Biosynthesis in Engineered Microorganisms

Paromamine, a key intermediate in the biosynthesis of aminoglycosides, has been the focus of research in bioengineering. For example, Kurumbang, Liou, and Sohng (2010) developed an engineered Escherichia coli system for the heterologous production of this compound (Kurumbang, Liou, & Sohng, 2010). Similarly, Nepal, Oh, and Sohng (2009) reported the production of this compound in Streptomyces lividans TK24, using kanamycin biosynthetic genes from Streptomyces kanamyceticus ATCC12853 (Nepal, Oh, & Sohng, 2009).

RNA Target Recognition

Research by Simonsen et al. (2002) focused on the design and synthesis of RNA-targeted this compound derivatives. They explored interactions with the shallow groove face of the decoding-site RNA, highlighting the pivotal role of the 6′-position in RNA target recognition (Simonsen et al., 2002).

Antibacterial Activity

Zimmermann et al. (2013) investigated the antibacterial activity of amphiphilic neamine derivatives, comparing them to this compound homologues. Their study revealed crucial information for targeting bacterial membranes and optimizing antibacterial effects (Zimmermann et al., 2013).

Aminoglycoside Antibiotics Biosynthesis

Kudo and Eguchi (2016) provided insights into the biosynthetic machinery of aminoglycoside antibiotics, including this compound. They detailed the common biosynthetic pathways and methods used for structural diversification of these antibiotics (Kudo & Eguchi, 2016).

Medicinal Chemistry and Drug Discovery

Hanessian et al. (2001) focused on the design, modeling, and synthesis of functionalized this compound analogs for antibiotic applications, demonstrating the versatility of this compound in medicinal chemistry (Hanessian, Tremblay, Kornienko, & Moitessier, 2001).

Mechanistic Investigations

Yeh, Kim, and Liu (2021) conducted a mechanistic investigation of 1,2-diol dehydration of this compound catalyzed by the radical S-adenosyl-l-methionine enzyme AprD4. This study contributes to the understanding of the chemical transformations involved in the biosynthesis of aminoglycosides (Yeh, Kim, & Liu, 2021).

Properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-6(15)9(19)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSMDVGTXBPWIM-HKEUSBCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968057
Record name 4,6-Diamino-2,3-dihydroxycyclohexyl 2-amino-2-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534-47-4
Record name Paromamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=534-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paromamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Diamino-2,3-dihydroxycyclohexyl 2-amino-2-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOMYCIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGK534PM7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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